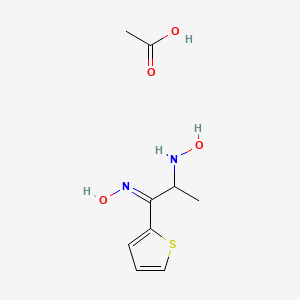

2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate is a chemical compound with potential applications in various fields. However, specific studies on this exact compound are limited. Related research focuses on analog compounds, which provide insights into possible properties and synthesis methods.

Synthesis Analysis

- Synthesis of similar compounds involves reactions with hydroxylamine hydrochloride and sodium acetate. For instance, the synthesis of 2-(alpha-hydroxyamino-alpha-phenylmethyl)-6-phenylmethylenecyclohexanone oxime, a related compound, was achieved by reacting 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate (Dimmock et al., 1992).

Molecular Structure Analysis

- High-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis are commonly used for structural elucidation. For example, the molecular structure of related oxime compounds was confirmed using these techniques (Dimmock et al., 1992).

Chemical Reactions and Properties

- Related compounds demonstrate selective toxicity toward various groups of tumors, indicating potential biological activity. This was observed in an in vitro screen conducted by the National Cancer Institute on approximately 54 cell lines (Dimmock et al., 1992).

Applications De Recherche Scientifique

Synthesis Applications

- Synthesis of Imidazoles: The acetate of 3-hydroxyamino-2-butanone oxime, a compound structurally related to 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate, reacts with arylglyoxals to produce α-aroylnitrones, which cyclize under acid-catalyzed conditions to form 2-aroyl-1-hydroxy-4,5-dimethyl-imidazoles. An X-ray structural analysis of one of the resulting imidazoles has been carried out, showcasing the potential of oxime derivatives in synthesizing heterocyclic compounds (Amitina et al., 2009).

Pharmaceutical Science

- Cytotoxic Evaluation: Similar oxime compounds, specifically 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and their analogues, have been synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines in an in vitro screen conducted by the National Cancer Institute. These studies highlight the potential of oxime derivatives in developing therapeutic agents (Dimmock et al., 1992).

Propriétés

IUPAC Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.C2H4O2/c1-5(8-10)7(9-11)6-3-2-4-12-6;1-2(3)4/h2-5,8,10-11H,1H3;1H3,(H,3,4)/b9-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTKOLOWBUJMSK-VILQZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)